molecular formula C15H23N3O3 B7348989 [(3S)-3-ethoxypyrrolidin-1-yl]-[1-(oxan-4-yl)pyrazol-3-yl]methanone

[(3S)-3-ethoxypyrrolidin-1-yl]-[1-(oxan-4-yl)pyrazol-3-yl]methanone

Cat. No. B7348989
M. Wt: 293.36 g/mol
InChI Key: VMZDOJLICIUEBD-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S)-3-ethoxypyrrolidin-1-yl]-[1-(oxan-4-yl)pyrazol-3-yl]methanone, also known as EPOM, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

[(3S)-3-ethoxypyrrolidin-1-yl]-[1-(oxan-4-yl)pyrazol-3-yl]methanone works by binding to the active site of HDACs, which prevents them from removing acetyl groups from histones. This results in increased acetylation of histones, which can lead to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of cell death in cancer cells, the inhibition of tumor growth in animal models, and the reduction of inflammation in certain disease states.

Advantages and Limitations for Lab Experiments

One advantage of using [(3S)-3-ethoxypyrrolidin-1-yl]-[1-(oxan-4-yl)pyrazol-3-yl]methanone in lab experiments is its specificity for HDACs, which allows for more targeted research. However, one limitation is that it may not be effective in all types of cancer or disease states, and further research is needed to fully understand its potential applications.

Future Directions

There are many potential future directions for research on [(3S)-3-ethoxypyrrolidin-1-yl]-[1-(oxan-4-yl)pyrazol-3-yl]methanone, including its use in combination with other drugs for cancer treatment, its potential use in other disease states, and the development of more potent and specific analogs. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

[(3S)-3-ethoxypyrrolidin-1-yl]-[1-(oxan-4-yl)pyrazol-3-yl]methanone can be synthesized through a multistep process that involves the reaction of pyrrolidine with oxan-4-ylpyrazole, followed by the addition of methanone. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization, to obtain a high-purity product.

Scientific Research Applications

[(3S)-3-ethoxypyrrolidin-1-yl]-[1-(oxan-4-yl)pyrazol-3-yl]methanone has been studied for its potential use in various scientific research applications, including as a tool for studying the function of certain proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and are involved in various diseases, including cancer.

properties

IUPAC Name

[(3S)-3-ethoxypyrrolidin-1-yl]-[1-(oxan-4-yl)pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-2-21-13-3-7-17(11-13)15(19)14-4-8-18(16-14)12-5-9-20-10-6-12/h4,8,12-13H,2-3,5-7,9-11H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZDOJLICIUEBD-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C1)C(=O)C2=NN(C=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN(C1)C(=O)C2=NN(C=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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